molecular formula C19H25NO5S2 B3279101 (S)-Benzyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate CAS No. 68739-90-2

(S)-Benzyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate

Cat. No. B3279101
CAS RN: 68739-90-2
M. Wt: 411.5 g/mol
InChI Key: HVNFDGNZVKCCTM-MERQFXBCSA-N
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Description

(S)-Benzyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate is a chemical compound with potential applications in scientific research. It is a chiral building block that can be used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. In

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate is not well understood. However, it is believed to act as a chiral building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-Benzyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate are not well studied. However, it is believed to have low toxicity and is not expected to have significant effects on biological systems.

Advantages and Limitations for Lab Experiments

The advantages of (S)-Benzyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate include its high yield and high enantiomeric purity in synthesis, as well as its potential applications in the synthesis of various compounds. The limitations include the lack of understanding of its mechanism of action and the limited studies on its biochemical and physiological effects.

Future Directions

For research on (S)-Benzyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate include further studies on its mechanism of action, as well as its potential applications in the synthesis of new compounds. It may also be useful to study its effects on biological systems to determine its potential as a drug candidate or other biomedical applications.

Scientific Research Applications

(S)-Benzyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate has potential applications in scientific research as a chiral building block. It can be used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. For example, it has been used in the synthesis of a potent antitumor drug candidate, as well as in the synthesis of a key intermediate for the production of an insecticide.

properties

IUPAC Name

benzyl (2S)-2-amino-4-methylsulfanylbutanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.C7H8O3S/c1-16-8-7-11(13)12(14)15-9-10-5-3-2-4-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11H,7-9,13H2,1H3;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNFDGNZVKCCTM-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CSCCC(C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CSCC[C@@H](C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80988433
Record name 4-Methylbenzene-1-sulfonic acid--benzyl methioninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate

CAS RN

68739-90-2
Record name L-Methionine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68739-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-L-methionine toluene-p-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068739902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzene-1-sulfonic acid--benzyl methioninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-benzyl-L-methionine toluene-p-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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